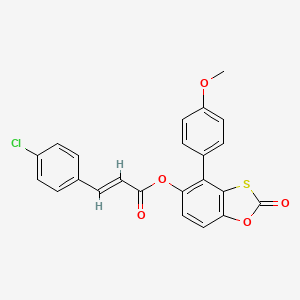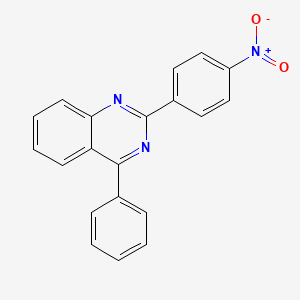
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as MTID, is a heterocyclic compound that has been the subject of recent scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One of the most promising applications of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione is in the development of new drugs. Studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these diseases.
Wirkmechanismus
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-inflammatory and anti-cancer effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione inhibits the growth of cancer cells and induces cell death in these cells. 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been found to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity. 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been found to specifically target certain enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. Studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of new drugs based on 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Studies have shown that 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has potential as an anti-inflammatory and anti-cancer agent, and further research is needed to develop drugs based on this compound. Another area of research is the study of the mechanism of action of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Further studies are needed to fully understand how 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its effects on enzymes and signaling pathways. Finally, research is needed to determine the safety and toxicity of 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in humans, which will be important for the development of new drugs based on this compound.
Synthesemethoden
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process that involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Eigenschaften
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c1-6-12-13-11(17-6)14-9(15)7-4-2-3-5-8(7)10(14)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMXWOHAESHEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindole-1,3(1H,3H)-dione, 2-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917218.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)

![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)

![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)